molecular formula C20H23N7O7 B1664698 (6R)-Folinic acid CAS No. 73951-54-9

(6R)-Folinic acid

Cat. No. B1664698
CAS RN: 73951-54-9
M. Wt: 473.4 g/mol
InChI Key: VVIAGPKUTFNRDU-OLZOCXBDSA-N
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Description

“(6R)-Folinic acid”, also known as “(6R,S)-5,6,7,8-Tetrahydrofolic acid (THFA)”, is the reduced form of folic acid . It serves as a cofactor in methyltransferase reactions and is the major one-carbon carrier in one carbon metabolism . Its metabolites participate in the synthesis of thymidine for incorporation into DNA or the synthesis of purines, as well as in the formation of methionine .


Synthesis Analysis

The separation of (6R)- and (6S)-5,6,7,8-tetrahydrofolic acid has been achieved by reversed-phase HPLC on a C-18 column with hydroxypropyl-β-cyclodextrin (HP-β-CD) in the mobile phase . As the concentration of HP-β-CD increased from 0 to 45 mM, resolution increased and retention times decreased dramatically .


Molecular Structure Analysis

The molecular structure of “(6R)-Folinic acid” is complex and involves multiple components. The structural analysis of such compounds often involves techniques like Scanning Electron Microscopy (SEM), Confocal Laser Scanning Microscopy (CLSM), and Low Field Nuclear Magnetic Resonance (LF-NMR) . These techniques help in understanding the relationship between the chemical, texture, rheology, microstructure, and water distribution of the compound .


Chemical Reactions Analysis

The chemical reactions involving “(6R)-Folinic acid” are complex and involve multiple pathways. The compound can undergo primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .

Scientific Research Applications

Pharmacokinetics and Interactions

  • Pharmacokinetics in Humans : A study on the pharmacokinetics of diastereoisomers of (6R,S)-folinic acid in humans, during continuous high-dose intravenous infusion, revealed notable differences in plasma concentrations and half-lives between the (6R) and (6S) isomers. This information is crucial for understanding the bioactive profiles and therapeutic implications of each isomer (Newman, Straw, & Doroshow, 1989).

  • Interaction with Chemotherapeutic Agents : Research has shown that the (6S)-stereoisomer of folinic acid, when combined with chemotherapy drugs like 5-fluorouracil, enhances their cytotoxic action. This suggests a potential role of the (6R)-isomer in modulating the efficacy of such treatments (Machover et al., 1992).

  • Impact on Prostate Cancer Cell Lines : Folinic acid and its stereoisomers, including the (6R)-isomer, have been studied for their effects on 5-fluorouracil action in prostate cancer cell lines. The results indicated that the combination of folinic acid and 5-FU might improve responses in hormone-resistant prostate cancer compared to 5-FU alone (Breul, Jakse, & Hartung, 2004).

Therapeutic Applications

  • Fertility Treatment : Folinic acid has been investigated for its effects in treating round cell idiopathic syndrome in male infertility. The treatment showed improvement in spermatozoa number and motility, indicating a potential therapeutic application (Bentivoglio, Mélica, & Cristoforoni, 1993).

  • Reducing Methotrexate Toxicity in Juvenile Arthritis : A study on the efficacy of folinic acid in reducing side effects associated with methotrexate therapy in juvenile idiopathic arthritis found that folinic acid significantly reduced common side effects of the drug without affecting its clinical efficacy (Ravelli et al., 1999).

  • acid treatments (Lindqvist et al., 2013).

Molecular and Cellular Studies

  • Binding to Dihydrofolate Reductase : A study on the binding of folinic acid to Lactobacillus casei dihydrofolate reductase showed different binding constants for the 6S and 6R diastereoisomers. This research provides insights into the molecular interactions of folinic acid at the cellular level, which is important for understanding its mechanism of action (Birdsall et al., 1981).

  • Role in Kidney-specific Transporters : The role of kidney-specific organic anion transporters in the urinary excretion of methotrexate was examined, particularly in the context of methotrexate-folinic acid therapy. This research is significant for understanding the renal handling of drugs in the presence of folinic acid (Takeuchi et al., 2001).

Clinical Trials and Studies

  • Cardiotoxicity Evaluation : A study conducted to evaluate the cardiac effects of 5-fluorouracil and low-dose folinic acid found transient and reversible effects on left ventricular systolic and diastolic function. This highlights the importance of monitoring cardiac function in patients undergoing such treatments (Grandi et al., 1997).

  • NMR Study of Folinic Acid Complexes : A nuclear magnetic resonance study of the complexes of two diastereoisomers of folinic acid with dihydrofolate reductase provided valuable information on the molecular structure and binding characteristics of folinic acid in biological systems (Feeney et al., 1981).

Future Directions

The future directions for research on “(6R)-Folinic acid” could include further studies on its mechanism of action, potential therapeutic uses, and safety profile. It would also be beneficial to explore its potential role in various biological processes and diseases .

properties

IUPAC Name

(2S)-2-[[4-[[(6R)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIAGPKUTFNRDU-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224654
Record name 6R-Leucovorin
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Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sparingly soluble in water
Record name LEUCOVORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/
Record name LEUCOVORIN
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Mechanism of Action

Leucovorin is a derivative of tetrahydrofolic acid, the reduced form of folic acid, which is involved as a cofactor for 1-carbon transfer reactions in the biosynthesis of purines and pyrimidines of nucleic acids. Impairment of thymidylate synthesis in patients with folic acid deficiency is thought to account for the defective DNA synthesis that leads to megaloblast formation and megaloblastic and macrocytic anemias. Because of its ready conversion to other tetrahydrofolic acid derivatives, leucovorin is a potent antidote for both the hematopoietic and reticuloendothelial toxic effects of folic acid antagonists (eg, methotrexate, pyrimethamine, trimethoprim). It is postulated that in some cancers leucovorin enters and rescues normal cells from the toxic effects of folic acid antagonists, in preference to tumor cells, because of a difference in membrane transport mechanisms; this principle is the basis of high dose methotrexate therapy with leucovorin rescue.
Record name LEUCOVORIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

(6R)-Folinic acid

Color/Form

Crystals from water with 3 mol of water of crystallization.

CAS RN

73951-54-9, 58-05-9
Record name 6R-Leucovorin
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Record name (6R)-Folinic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03256
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Record name 6R-Leucovorin
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Record name 5-formyltetrahydrofolic acid
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Record name LEUCOVORIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

245 °C (decomp)
Record name LEUCOVORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
JHM Sips, O van Tellingen, WJ Nooijen… - Cancer chemotherapy …, 1994 - Springer
We investigated the pharmacokinetics of tetrahydrofolates following the administration of [6S,R]-folinic acid and 5-fluorouracil delivered iv, ip, and by a combination of both routes in …
Number of citations: 1 link.springer.com
EM Newman, JA Straw, JH Doroshow - Cancer Research, 1989 - AACR
Eleven patients treated with a 5.5-day continuous iv infusion of 500 mg/m 2 /day of (6R,S)-folinic acid in combination with daily bolus 5-fluorouracil had a median steady-state plasma …
Number of citations: 64 aacrjournals.org
EM Newman, SA Akman, JS Harrison, LA Leong… - Cancer research, 1992 - AACR
Twenty-seven patients with advanced cancer were entered in a phase I study of bolus iv 5-fluorouracil at a dose of 370 mg/m 2 /day for 5 days combined with a continuous iv infusion of (…
Number of citations: 24 aacrjournals.org
J Breul, G Jakse, R Hartung - Urological Research, 1995 - Springer
… This high concentration occurred in vivo because of accumulation of 6R-folinic acid. These findings indicate that it may be interesting to use pure 6S folinic acid in clinical trials. White …
Number of citations: 8 link.springer.com
D Kohls, T Sulea, EO Purisima, RE MacKenzie… - Structure, 2000 - cell.com
Background: The bifunctional enzyme formiminotransferase-cyclodeaminase (FTCD) contains two active sites at different positions on the protein structure. The enzyme binds a γ-linked …
Number of citations: 56 www.cell.com
Y Kajiyama, M Tsurumaru, H Udagawa, K Tsutsumi… - Surgical Oncology, 1996 - Elsevier
The aim of this study was to evaluate the effect of 5-fluorouracil (5-FU) and folinic acid on liver function and bile production in patients with recurrent gastric cancer and jaundice. …
Number of citations: 7 www.sciencedirect.com
C Rohr - wssp.cm.utexas.edu
The purpose of this research was to test certain aspects of Dr. Joseph E. Baggott’s claim that [6R]-5-formyl-tetrahydrofolate (5-HCO-THF) is bioactive in humans. In order to investigate …
Number of citations: 0 wssp.cm.utexas.edu
M McKeague, YH Wang, CD Smolke - ACS chemical biology, 2015 - ACS Publications
Molecular tools for controlling gene expression are essential for manipulating biological systems. One class of tools includes RNA switches that incorporate RNA-based sensors, known …
Number of citations: 20 pubs.acs.org
JJ Trausch, RT Batey - Chemistry & biology, 2014 - cell.com
The tetrahydrofolate (THF) riboswitch regulates folate transport and metabolism in a number of Firmicutes by cooperatively binding two molecules of THF. To further understand this …
Number of citations: 53 www.cell.com
M Spöring, M Finke, JS Hartig - Current opinion in biotechnology, 2020 - Elsevier
Highlights • RNA switches require only small coding space and do not need regulatory proteins. • In cis-acting and in trans-acting RNA devices for controlling gene expression. • …
Number of citations: 29 www.sciencedirect.com

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